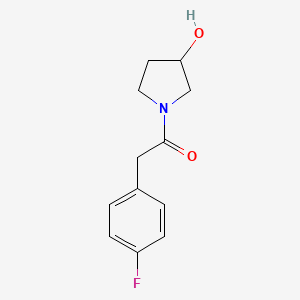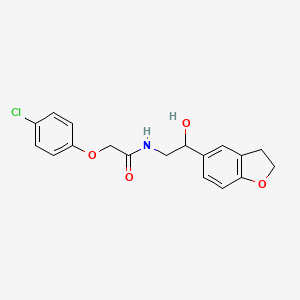
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, also known as DM-POZ, is a small molecule inhibitor of the Wnt/β-catenin pathway. Wnt/β-catenin is a critical signaling pathway involved in cell differentiation, stem cell maintenance, and tumorigenesis. DM-POZ has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway.
科学的研究の応用
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway. It has been used to investigate the role of Wnt/β-catenin in stem cell maintenance and differentiation, as well as its role in tumorigenesis. 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has also been used to study the role of Wnt/β-catenin in the development of cardiovascular diseases and metabolic disorders.
作用機序
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide binds to the active site of the Wnt/β-catenin pathway and inhibits its activity. This binding blocks the formation of the Wnt/β-catenin complex, which prevents the activation of the pathway and downstream signaling.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been shown to inhibit the Wnt/β-catenin pathway in a variety of cell types, including stem cells, cancer cells, and endothelial cells. Inhibition of the Wnt/β-catenin pathway has been shown to lead to a decrease in cell proliferation, differentiation, and migration. It has also been shown to lead to an increase in apoptosis.
実験室実験の利点と制限
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has several advantages. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It is also specific to the Wnt/β-catenin pathway, which makes it a useful tool for studying the role of this pathway in various biological processes.
However, there are also some limitations to the use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in experiments. It is not a highly potent inhibitor, so it may not be suitable for use in experiments where a high degree of inhibition is required. Additionally, it is not a long-acting inhibitor, so it may not be suitable for long-term experiments.
将来の方向性
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has opened up a variety of new possibilities. In the future, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to better understand the role of the Wnt/β-catenin pathway in various diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Additionally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new therapeutic strategies for treating these diseases. It may also be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to study the role of the Wnt/β-catenin pathway in stem cell maintenance and differentiation, as well as its role in tumorigenesis. Finally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new drug delivery systems for targeting the Wnt/β-catenin pathway.
合成法
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is synthesized from the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide at 80°C for 3 hours. The reaction yields 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide as a white powder.
特性
IUPAC Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYDVJFMDXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)
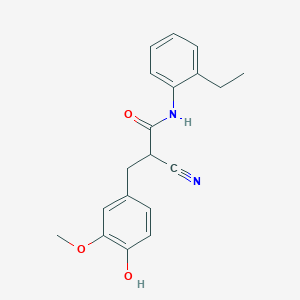
![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)
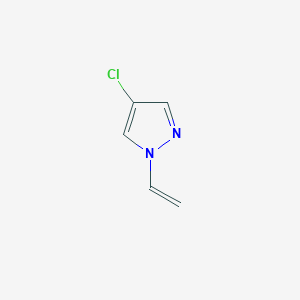
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
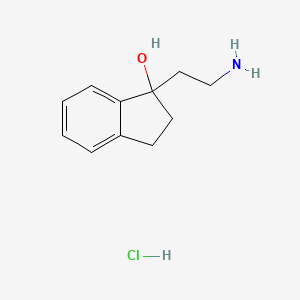
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2468129.png)
